molecular formula C21H23NO3S B2433541 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide CAS No. 852439-59-9

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide

Cat. No. B2433541
CAS RN: 852439-59-9
M. Wt: 369.48
InChI Key: KDBJMGKKHDHZKM-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide, also known as DTTB, is a chemical compound that belongs to the family of benzamide derivatives. DTTB has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide is not fully understood. However, it has been suggested that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in the inflammatory response.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activity of COX-2. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide has been shown to exhibit analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of pharmacological activities. However, there are also some limitations to the use of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide in lab experiments. For example, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide. One potential direction is to further investigate the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide, in order to better understand its pharmacological effects. Additionally, further studies are needed to investigate the potential applications of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, future studies may also investigate the potential use of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide as a tool for studying the role of COX-2 in various physiological processes.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-ethylphenyl isocyanate with 3,5-dimethyl-1,2-benzenediamine, followed by the reaction of the resulting intermediate with thionyl chloride and 3,4-dihydro-2H-pyran. The final step involves the reaction of the resulting intermediate with hydrogen peroxide and acetic acid to yield N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide has also been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-17-7-5-6-8-20(17)22(19-9-10-26(24,25)14-19)21(23)18-12-15(2)11-16(3)13-18/h5-13,19H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJMGKKHDHZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide

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